molecular formula C9H11N3 B3034457 2,3-Dimethyl-2H-indazol-4-amine CAS No. 1782433-66-2

2,3-Dimethyl-2H-indazol-4-amine

Cat. No. B3034457
CAS RN: 1782433-66-2
M. Wt: 161.2 g/mol
InChI Key: USFDCAKXLJVBMD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazol-4-amine is a pharmaceutical intermediate . It is an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .


Synthesis Analysis

The synthesis of 2H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An efficient synthesis of 2H-indazole derivatives involves a one-pot three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper (I) oxide nanoparticles .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethyl-2H-indazol-4-amine is C9H11N3 . The InChI code is 1S/C9H11N3/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethyl-2H-indazol-4-amine include a molecular weight of 161.21 , a density of 1.2±0.1 g/cm3, a boiling point of 366.9±22.0 °C at 760 mmHg, and a flash point of 175.7±22.3 °C .

Scientific Research Applications

Antimicrobial Properties

Indazoles, including 2,3-dimethyl-2H-indazol-4-amine, have been studied for their antimicrobial activities. In particular, some derivatives exhibit moderate-to-high activity against various bacterial strains, such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . Further research could explore its potential as an antimicrobial agent.

Medicinal Chemistry and Drug Development

Indazoles serve as essential heterocyclic moieties in drug discovery. Researchers have investigated their therapeutic potential, including 2,3-dimethyl-2H-indazol-4-amine. This compound could be a starting material for synthesizing novel drugs or optimizing existing ones .

Solid-State Diffuse Reflectance Spectroscopy

2,3-Dimethyl-2H-indazol-4-amine has been used in method development for quantitative analysis. For instance, it plays a role in the commercial synthesis of pazopanib hydrochloride, an anticancer drug. Solid-state diffuse reflectance spectroscopy is a technique employed to study its properties .

Photophysical Properties and Sensing Applications

Indazoles often exhibit interesting photophysical properties due to their aromatic nature. Researchers have explored their potential as fluorescent probes and sensors. Investigating the fluorescence behavior of 2,3-dimethyl-2H-indazol-4-amine could lead to applications in sensing and imaging .

Materials Science and Organic Electronics

Heterocyclic compounds like indazoles find applications in materials science. They can serve as building blocks for organic semiconductors, light-emitting materials, and conductive polymers. Exploring the electronic properties of 2,3-dimethyl-2H-indazol-4-amine may contribute to advancements in organic electronics .

Coordination Chemistry and Metal Complexes

Indazoles can coordinate with metal ions to form stable complexes. Investigating the coordination behavior of 2,3-dimethyl-2H-indazol-4-amine with transition metals could lead to the design of new catalysts, luminescent materials, or bioinorganic systems .

Mechanism of Action

Target of Action

It is known that indazole derivatives, which include 2,3-dimethyl-2h-indazol-4-amine, possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The specific interactions and resulting changes would depend on the particular derivative and its functional groups.

Biochemical Pathways

Indazole derivatives are known to have a broad range of biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 16121 . These properties could influence its bioavailability.

Result of Action

Indazole derivatives are known to have a broad range of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

It is known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure could influence its stability.

Safety and Hazards

The safety information for 2,3-Dimethyl-2H-indazol-4-amine indicates that it is harmful if swallowed. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indazole-containing derivatives, such as 2,3-Dimethyl-2H-indazol-4-amine, represent one of the most important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry . The future directions in this field may involve the development of new synthetic methods and the exploration of their diverse biological activities.

properties

IUPAC Name

2,3-dimethylindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFDCAKXLJVBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2H-indazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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